molecular formula C13H8ClN3O2 B4835389 5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4835389
M. Wt: 273.67 g/mol
InChI Key: WWQXJKUNIXZWNM-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring. The presence of a 4-chlorophenyl group attached to the pyridine ring adds to its unique chemical properties. Compounds in this family are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research .

Mechanism of Action

Target of Action

The primary targets of 5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are tyrosine kinase and cyclin-dependent kinase (CDK4) . These kinases play a crucial role in cell signaling pathways, regulating cell growth and proliferation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. The inhibition of tyrosine kinase and CDK4 disrupts the normal signaling pathways, leading to the arrest of cell growth and proliferation . The specific binding interactions of this compound with its targets have been elucidated through molecular docking studies .

Biochemical Pathways

The inhibition of tyrosine kinase and CDK4 affects multiple biochemical pathways. These include the ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , phosphodiesterase , KRAS and fibroblast growth factor receptors pathways . The disruption of these pathways leads to downstream effects such as the arrest of cell growth and proliferation .

Pharmacokinetics

One study suggests that similar compounds have good oral bioavailability .

Result of Action

The result of the action of this compound is the inhibition of cell growth and proliferation. This is achieved through the disruption of normal cell signaling pathways by inhibiting the activity of tyrosine kinase and CDK4 . This leads to the arrest of the cell cycle, thereby exerting its antiproliferative effects .

Safety and Hazards

While specific safety and hazard information for “5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” was not found, related compounds in the pyrido[2,3-d]pyrimidine class have been classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Irrit. 2 .

Future Directions

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities . Future research will likely focus on designing new selective, effective, and safe anticancer agents based on this scaffold .

Preparation Methods

The synthesis of 5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include heating the reactants in a mixture of diphenyl oxide and biphenyl at temperatures around 250°C .

Scientific Research Applications

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-8-3-1-7(2-4-8)9-5-6-15-11-10(9)12(18)17-13(19)16-11/h1-6H,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQXJKUNIXZWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=NC=C2)NC(=O)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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